molecular formula C10H16O7S B13423310 Cycloxydim-3-hydroxy-sulfone-glutaric acid

Cycloxydim-3-hydroxy-sulfone-glutaric acid

Katalognummer: B13423310
Molekulargewicht: 280.30 g/mol
InChI-Schlüssel: PVMXEMADFFDQHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cycloxydim-3-hydroxy-sulfone-glutaric acid is a chemical compound primarily known for its application in the field of herbicides. It is a metabolite of cycloxydim, a systemic herbicide used to control grass weeds in various crops. This compound is characterized by its molecular formula C₁₀H₁₆O₇S and a molecular weight of 280.29 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cycloxydim-3-hydroxy-sulfone-glutaric acid involves multiple steps, starting from the parent compound cycloxydim. The process typically includes oxidation and sulfonation reactions. The specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Cycloxydim-3-hydroxy-sulfone-glutaric acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced sulfides, and substituted glutaric acid derivatives.

Wirkmechanismus

The mechanism of action of cycloxydim-3-hydroxy-sulfone-glutaric acid involves the inhibition of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants. By inhibiting this enzyme, the compound disrupts the production of essential fatty acids, leading to the death of the target weeds. The molecular targets and pathways involved are specific to the plant species being treated .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to cycloxydim-3-hydroxy-sulfone-glutaric acid include:

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to be a potent inhibitor of acetyl-CoA carboxylase. Its stability and effectiveness in various environmental conditions make it a valuable compound in agricultural applications .

Eigenschaften

Molekularformel

C10H16O7S

Molekulargewicht

280.30 g/mol

IUPAC-Name

3-(1,1-dioxothian-3-yl)-3-hydroxypentanedioic acid

InChI

InChI=1S/C10H16O7S/c11-8(12)4-10(15,5-9(13)14)7-2-1-3-18(16,17)6-7/h7,15H,1-6H2,(H,11,12)(H,13,14)

InChI-Schlüssel

PVMXEMADFFDQHF-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CS(=O)(=O)C1)C(CC(=O)O)(CC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.